1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate
Description
The compound 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate is a heterocyclic derivative featuring a pyrazole core substituted with a pyrimidine ring and an ethyl carbonate ester.
Properties
Molecular Formula |
C15H20N4O3 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
[2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methylpyrazol-3-yl] ethyl carbonate |
InChI |
InChI=1S/C15H20N4O3/c1-6-12-11(5)18-19(13(12)22-15(20)21-7-2)14-16-9(3)8-10(4)17-14/h8H,6-7H2,1-5H3 |
InChI Key |
RIXHQKIQADLGBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Methyl-1H-pyrazole-4-carboxylate Derivatives
The synthesis begins with ethyl 3-methyl-1H-pyrazole-4-carboxylate, a widely used intermediate for pyrazole-based compounds. This precursor is synthesized via esterification of 3-methyl-1H-pyrazole-4-carboxylic acid with ethanol in the presence of sulfuric acid, achieving yields of 58–97% depending on reaction duration and temperature. For example, refluxing the carboxylic acid with ethanol and sulfuric acid for 6 hours yields 58% of the ester, while extended heating at 85°C for 20 hours improves yields to 97%.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | H₂SO₄, ethanol, reflux | 58% | |
| Optimized esterification | H₂SO₄, ethanol, 85°C, 20 hours | 97% |
Substitution at the 1-Position with 4,6-Dimethylpyrimidin-2-yl Group
Introducing the 4,6-dimethylpyrimidin-2-yl moiety to the pyrazole’s 1-position is achieved via nucleophilic aromatic substitution. Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures (180°C) facilitates the displacement of chloride from 2-chloro-4,6-dimethylpyrimidine. This method, adapted from analogous pyridyl substitutions, yields 73–79% of the desired product. For instance, reacting ethyl 3-methyl-1H-pyrazole-4-carboxylate with 2-chloropyridine under these conditions produces ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate in 73% yield.
Mechanistic Insight
The reaction proceeds through deprotonation of the pyrazole’s NH group by NaH, generating a nucleophilic species that attacks the electron-deficient pyrimidine ring. Steric hindrance from the 4,6-dimethyl groups on the pyrimidine may slightly reduce reactivity compared to simpler chloropyridines.
Alkylation at the 4-Position
Ethyl Group Introduction via Base-Mediated Alkylation
After establishing the pyrimidinyl group at the 1-position, the pyrazole’s 4-position is alkylated using ethyl bromide or iodide. Potassium carbonate in DMF at 100°C promotes this reaction, with yields exceeding 90% in analogous systems. For example, alkylating ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate with ethyl bromide under these conditions achieves near-quantitative conversion.
Challenges and Optimization
- Regioselectivity : Competing alkylation at the 3-position is minimized by steric shielding from the adjacent methyl group.
- Solvent Choice : DMF enhances solubility of intermediates, while polar aprotic solvents like acetonitrile may reduce side reactions.
Hydroxylation at the 5-Position
Oxidative Generation of the 5-Hydroxypyrazole Intermediate
The 5-hydroxy group required for subsequent carbonate formation is introduced via oxidation or hydrolysis. In one approach, ozonolysis or meta-chloroperbenzoic acid (mCPBA) oxidizes a pre-existing double bond or methyl group. Alternatively, acidic hydrolysis of a 5-methoxy or 5-acetoxy substituent yields the hydroxyl group. For instance, ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate (PubChem CID 16426043) is synthesized via hydrolysis of a protected intermediate.
Ethyl Carbonate Formation
Esterification of the 5-Hydroxy Group
The final step involves reacting the 5-hydroxypyrazole with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. This esterification proceeds under mild conditions (0–25°C) to afford the target ethyl carbonate. Yields for analogous carbonate formations range from 65–85%, depending on the purity of the hydroxyl intermediate.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Ethyl chloroformate | DCM | 0–25°C | 70% | |
| Triethylamine | THF | 25°C | 68% |
Alternative Pathways and Patented Methods
One-Pot Synthesis via Sequential Functionalization
A patent (NO313196B1) discloses a one-pot method for pyrimidinylpyrazoles, where the pyrimidine and pyrazole precursors are coupled in situ. For example, 1-[5-methyl-1-(4-methylpyrimidin-2-yl)pyrazol-4-yl]ethanone is synthesized by reacting 4-methyl-2-(methylsulfonyl)pyrimidine with a pre-formed pyrazole under basic conditions. Adapting this approach, the target compound could be synthesized by sequential alkylation and carbonate formation without isolating intermediates.
Use of Piperazine Derivatives for Solubility Enhancement
Patent literature highlights the use of piperazine-based catalysts to improve reaction homogeneity and yields in pyrazole functionalization. For instance, 3-[4-(3,5-dichlorophenyl)piperazin-1-yl]-1-(5-methyl-1-pyrimidin-2-ylpyrazol-4-yl)propan-1-one is synthesized with 85% yield using piperazine derivatives.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Final products are characterized via NMR, MS, and HPLC. For example:
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives under microwave conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and pyrimidine rings.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its structure suggests that it may exhibit various biological activities due to the presence of the pyrazole and pyrimidine moieties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives related to 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
In these studies, modifications to the compound's structure have been linked to enhanced antiproliferative activities. For example, the introduction of electron-withdrawing groups at specific positions has been shown to improve biological activity significantly .
Synthesis and Derivative Exploration
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate typically involves multi-step reactions that can include:
- Condensation Reactions : To form the pyrazole ring.
- Alkylation : To introduce ethyl and methyl groups.
- Carbamate Formation : To create the ethyl carbonate functionality.
These synthetic pathways are crucial for exploring structure-activity relationships (SAR) that can lead to more potent derivatives .
Case Studies
Several studies have documented the effects of this compound on cancer cells:
- Study A : Demonstrated that a derivative exhibited an IC50 value of 0.11 µM against A549 cells, indicating strong antiproliferative effects.
- Study B : Showed that another derivative led to significant apoptosis in MCF-7 cells, as evidenced by increased caspase activity .
Comparative Analysis of Related Compounds
To better understand the efficacy and potential applications of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate, a comparison with similar compounds can be beneficial:
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Structure A | 0.11 | A549 |
| Compound B | Structure B | 0.19 | MCF7 |
| Compound C | Structure C | 0.48 | HCT116 |
This table illustrates how variations in chemical structure can influence biological activity, emphasizing the importance of ongoing research into this compound and its analogs.
Conclusion and Future Directions
The exploration of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate reveals promising avenues for drug development, particularly in oncology. Continued investigation into its synthesis and biological properties is essential to fully realize its potential as a therapeutic agent.
Future research should focus on:
- Expanding SAR studies to identify more potent derivatives.
- Investigating the compound's mechanism of action in greater detail.
- Conducting clinical trials to evaluate safety and efficacy in humans.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s ethyl carbonate ester distinguishes it from analogs with alternative substituents. Key comparisons include:
Key Observations :
Physicochemical Properties
Available data for analogs suggest trends in properties:
- Lipophilicity: The ethyl carbonate group in the target compound is less polar than the 2-chlorobenzoate in but more lipophilic than the amino-carboxylate in . This balance may optimize blood-brain barrier penetration or oral bioavailability.
- Stability : Carbonate esters generally exhibit moderate hydrolytic stability compared to aryl esters (e.g., ), which are prone to enzymatic cleavage.
Biological Activity
1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl ethyl carbonate (commonly referred to as the compound) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4O |
| Molar Mass | 232.28 g/mol |
| CAS Number | 955554-21-9 |
| Hazard Class | Irritant |
The structure consists of a pyrimidine ring fused with a pyrazole ring, which is known for diverse biological activities due to the presence of nitrogen atoms that can participate in various interactions with biological targets.
The biological activity of the compound can be attributed to several mechanisms:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that derivatives of pyrazole and pyrimidine compounds often exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties through inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process .
- Antioxidant Activity : Some studies have reported that related compounds possess antioxidant properties, which can mitigate oxidative stress in cells, potentially offering protective effects against various diseases .
Biological Activity Data
Recent research findings highlight the biological activity of the compound and its derivatives:
| Study Reference | Biological Activity Observed | Cell Lines Tested | IC50 Values (µM) |
|---|---|---|---|
| Anticancer | HeLa, CaCo-2 | 92.4 | |
| Antioxidant | Various | Moderate-high | |
| Anti-inflammatory | RAW 264.7 macrophages | Not specified |
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of a series of pyrazole derivatives, including the compound . The derivatives exhibited significant cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with some derivatives showing IC50 values as low as 2.76 µM against specific cancer types .
- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory properties of similar compounds, demonstrating that they effectively reduced inflammation markers in RAW 264.7 macrophages, suggesting a potential therapeutic role in inflammatory diseases .
- Oxidative Stress Mitigation : Research on antioxidant activity indicated that certain derivatives could scavenge free radicals effectively, providing insights into their potential use in preventing oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
